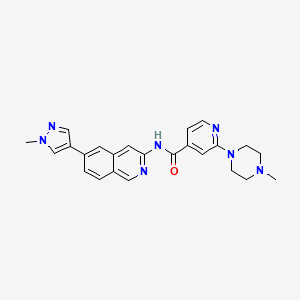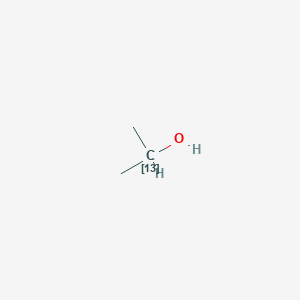
2-Propanol-2-13C
描述
2-Propanol-2-13C, also known as isopropyl-2-13C alcohol, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of the propanol molecule. This compound is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
作用机制
Target of Action
2-Propanol-2-13C, also known as Isopropyl-2-13C alcohol, is a variant of 2-propanol where one of the carbon atoms is the isotope Carbon-13 .
Mode of Action
It works by denaturing proteins and dissolving lipids, which destroys the cell membranes of microorganisms . The isotopic variant may have similar properties, but specific studies are needed to confirm this.
Biochemical Pathways
Studies on 2-propanol have shown that it can be metabolized in the liver via alcohol dehydrogenase to acetone, a process that could potentially be traced using the 13c isotope .
Pharmacokinetics
It is primarily metabolized in the liver and excreted via the lungs and kidneys . The 13C isotope could potentially be used to trace the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-propanol.
Result of Action
2-propanol is known to have a dehydrating effect on cells and can denature proteins
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the solvent properties of 2-propanol . Additionally, temperature and pH can influence the rate of evaporation and the stability of the compound .
生化分析
Biochemical Properties
It is known that 2-Propanol, the non-isotopic form of this compound, can participate in various biochemical reactions
Cellular Effects
It is known that 2-Propanol, its non-isotopic form, can influence cell function
Molecular Mechanism
It is known that 2-Propanol, its non-isotopic form, can exert effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that 2-Propanol, its non-isotopic form, can exhibit changes over time in laboratory settings
Dosage Effects in Animal Models
It is known that 2-Propanol, its non-isotopic form, can have varying effects at different dosages in animal models
Metabolic Pathways
It is known that 2-Propanol, its non-isotopic form, can be involved in various metabolic pathways
Transport and Distribution
It is known that 2-Propanol, its non-isotopic form, can be transported and distributed within cells and tissues
Subcellular Localization
It is known that 2-Propanol, its non-isotopic form, can be localized in various subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol-2-13C typically involves the incorporation of carbon-13 into the propanol molecule. One common method is the catalytic hydrogenation of acetone-2-13C. The reaction is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon, in the presence of hydrogen gas. The reaction proceeds as follows:
CH3CO[13C]H3+H2→CH3[13C]H(OH)CH3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires high-purity starting materials and precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope. The use of advanced catalytic systems and optimized reaction parameters enhances the yield and isotopic purity of the final product.
化学反应分析
Types of Reactions
2-Propanol-2-13C undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid or potassium permanganate. The primary product of oxidation is acetone-2-13C.
Reduction: Reduction reactions are less common for this compound, but it can be reduced to propane-2-13C under specific conditions.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups. For example, reaction with thionyl chloride can produce 2-chloropropane-2-13C.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate
Reducing Agents: Hydrogen gas with a palladium catalyst
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Acetone-2-13C
Reduction: Propane-2-13C
Substitution: 2-Chloropropane-2-13C
科学研究应用
2-Propanol-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis and polymer science.
相似化合物的比较
Similar Compounds
2-Propanol-1,3-13C2: Another isotopically labeled compound with carbon-13 at the first and third positions.
1-Propanol-13C3: Labeled with carbon-13 at all three carbon positions.
2-Propanol-1,1,1,3,3,3-d6: Deuterium-labeled compound with six deuterium atoms.
Uniqueness
2-Propanol-2-13C is unique due to its specific labeling at the second carbon position, which makes it particularly useful for studying reactions and processes involving this specific carbon atom. Its isotopic purity and stability make it a valuable tool in various research applications.
属性
IUPAC Name |
(213C)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21388-65-8 | |
| Record name | 2-Propanol-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



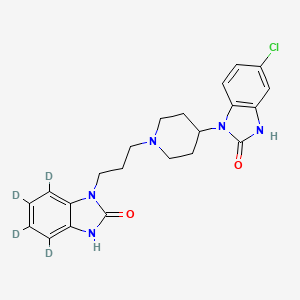
![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)
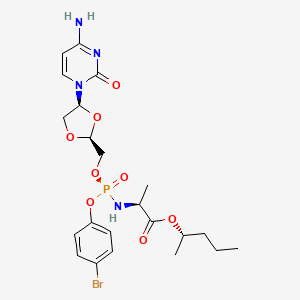

![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)
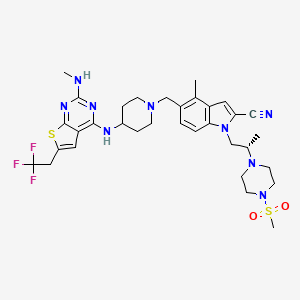
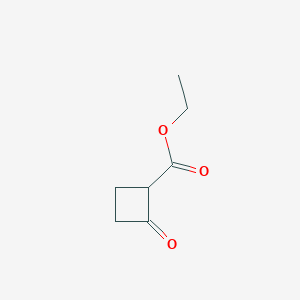
![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)

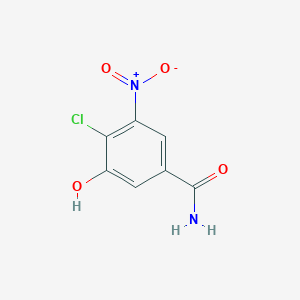
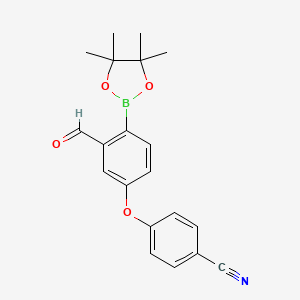
![4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid](/img/structure/B3325493.png)
